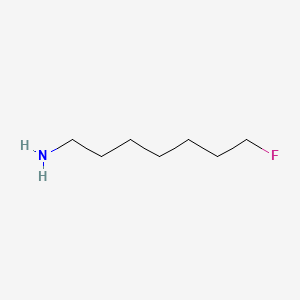

Heptylamine, 7-fluoro-

Description

Overview of Organofluorine Chemistry and its Impact on Scientific Disciplines

Organofluorine chemistry is a vibrant and pivotal field dedicated to the study and synthesis of organic compounds containing carbon-fluorine bonds. numberanalytics.commdpi.com The introduction of fluorine can dramatically alter a molecule's properties, including its lipophilicity, metabolic stability, and bioactivity. mdpi.comtandfonline.com For instance, replacing a hydrogen atom with a fluorine atom can block sites of metabolic degradation, thereby increasing a drug's half-life. nih.govresearchgate.net This enhancement of metabolic stability is a key reason why a significant and growing percentage of commercial pharmaceuticals and agrochemicals feature fluorine atoms. mdpi.com

In medicinal chemistry, fluorination is a powerful strategy to enhance the efficacy, stability, and bioavailability of drug candidates. numberanalytics.comtandfonline.com Famous examples of fluorinated pharmaceuticals include the antidepressant fluoxetine (B1211875) and the cholesterol-lowering drug atorvastatin. numberanalytics.com Beyond medicine, the impact of organofluorine chemistry is seen in materials science with the development of fluoropolymers like Teflon, known for their high thermal stability and chemical resistance. numberanalytics.comnumberanalytics.com These materials are indispensable in applications ranging from non-stick coatings to aerospace components. numberanalytics.com

Rationale for the Systematic Investigation of Heptylamine (B89852), 7-fluoro-

Within the broad class of fluorinated compounds, ω-fluoroalkylamines (amines with a fluorine atom at the terminal position of an alkyl chain) such as Heptylamine, 7-fluoro- (also known as 7-fluoroheptan-1-amine) represent a subject of specific research interest. The investigation of this molecule is driven by its potential utility as a specialized chemical building block or synthon. lookchem.com The presence of two distinct functional groups—a primary amine at one end and a chemically stable fluorine atom at the other—makes it a valuable intermediate for synthesizing more complex molecules. lookchem.comguidechem.com

Below are the key chemical and physical properties of Heptylamine, 7-fluoro-.

| Property | Value |

| Molecular Formula | C₇H₁₆FN |

| Molecular Weight | 133.21 g/mol |

| CAS Number | 353-21-9 |

| Boiling Point | 171.4°C at 760 mmHg |

| Flash Point | 64.6°C |

| Density | 0.8625 g/cm³ (estimate) |

| Refractive Index | 1.412 |

| Topological Polar Surface Area | 26 Ų |

Table 1: Physicochemical Properties of Heptylamine, 7-fluoro-. Data sourced from multiple chemical databases. lookchem.comguidechem.comuni.lu

Emerging Research Trajectories for Novel Fluorinated Organic Compounds

The future of organofluorine chemistry is poised for significant expansion, driven by innovative synthetic methodologies and the pursuit of novel applications. mdpi.comnumberanalytics.com A major trend is the development of more efficient, selective, and environmentally sustainable methods for introducing fluorine into organic molecules. numberanalytics.com This includes advancements in photoredox catalysis and the creation of novel fluorinating reagents that operate under milder conditions. nottingham.ac.uk

Research is increasingly focused on creating complex, highly functionalized fluorinated molecules. worldscientific.comnih.gov There is a growing interest in the synthesis of fluorinated bicyclic amines and other rigid structures to explore new chemical space in drug discovery. thieme-connect.com These constrained molecules can offer improved binding affinity and selectivity for biological targets. Furthermore, the development of fluorinated compounds for materials science continues to be a promising area, with research into fluorinated materials for energy applications like batteries and fuel cells. numberanalytics.com As analytical techniques for identifying and quantifying fluorinated compounds become more sophisticated, researchers are better equipped to explore the vast landscape of novel organofluorine molecules and their potential to drive scientific innovation. semanticscholar.org

Structure

3D Structure

Properties

CAS No. |

353-21-9 |

|---|---|

Molecular Formula |

C7H16FN |

Molecular Weight |

133.21 g/mol |

IUPAC Name |

7-fluoroheptan-1-amine |

InChI |

InChI=1S/C7H16FN/c8-6-4-2-1-3-5-7-9/h1-7,9H2 |

InChI Key |

UUQQOJIPZZOPGZ-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCN)CCCF |

Origin of Product |

United States |

Synthetic Methodologies for the Regioselective and Stereoselective Fluorination of Heptylamine Scaffolds

Development of Advanced Fluorination Techniques Applicable to Aliphatic Amines

The direct and selective conversion of C-H bonds to C-F bonds in aliphatic amines is a primary goal in modern fluorine chemistry. Methodologies are broadly categorized into direct C-H functionalization and the fluorination of pre-functionalized precursor molecules.

Directly replacing a hydrogen atom with fluorine at the terminal position of a heptylamine (B89852) derivative is the most atom-economical approach, but it is also the most challenging due to the high bond dissociation energy of primary C-H bonds and the potential for reaction at more activated secondary C-H positions. Research has focused on radical-based reactions to overcome the inertness of these bonds. nsf.gov

Key strategies often involve:

Transition-Metal Catalysis: Manganese porphyrin complexes have been shown to catalyze the radical fluorination of unactivated aliphatic C-H bonds with good chemoselectivity for methylene (B1212753) (secondary) C-H bonds. nsf.gov Adapting such systems for terminal selectivity on a long alkyl chain like heptylamine remains an area of active research.

Photoredox Catalysis: Organic photoredox catalysis can generate reactive radical cations from arenes, enabling C-H fluorination. nih.govnih.gov While primarily demonstrated for aromatic compounds, the principles of generating radicals under mild conditions are being extended to aliphatic systems. nih.gov For heptylamine, this would likely require a directing group to guide the fluorination to the terminal position.

Electrochemistry: Electrochemical methods, such as an improved Shono oxidation, can be used for site-specific α,β-desaturation of N-substituted amines to form enamine derivatives. chemrxiv.org While this strategy targets the β-position, it highlights the potential of electrochemistry to achieve regioselectivity in amine functionalization that could be adapted for other positions. chemrxiv.org

These direct methods often require the amine functionality to be protected to prevent oxidation or other side reactions with the highly reactive fluorinating agents and intermediates. chemrxiv.org

A more established and often higher-yielding strategy involves the introduction of fluorine via nucleophilic substitution of a suitable leaving group on a heptylamine precursor. This two-step approach (functionalization followed by fluorination) offers excellent regiocontrol.

A common pathway begins with a bifunctional precursor, such as 7-aminoheptan-1-ol. The hydroxyl group can be converted into a good leaving group, which is then displaced by a nucleophilic fluoride (B91410) source. Deoxyfluorination reagents are particularly effective for this transformation. researchgate.netucla.edu

Table 1: Comparison of Deoxyfluorination Reagents for Alcohol Conversion

| Reagent Name | Abbreviation | Typical Conditions | Advantages | Challenges |

|---|---|---|---|---|

| Diethylaminosulfur Trifluoride | DAST | CH₂Cl₂, rt | Commercially available, effective for various alcohols. | Thermally unstable, can lead to rearrangements. |

| Bis(2-methoxyethyl)aminosulfur Trifluoride | Deoxo-Fluor™ | CH₂Cl₂, rt to -78 °C | More thermally stable than DAST, good yields for amino alcohols. researchgate.net | Can still promote rearrangements in some cases. researchgate.net |

| Pyridine-HF | Olah's Reagent | THF, rt | Readily available, effective for primary alcohols. | Corrosive, requires specialized equipment. |

The reaction of 7-aminoheptan-1-ol (with a protected amine group) with a reagent like Deoxo-Fluor™ would lead to the formation of N-protected 7-fluoroheptylamine. researchgate.net The choice of protecting group is critical to ensure compatibility with the fluorinating agent. This method is highly reliable for securing the fluorine atom at the C-7 position.

Electrophilic fluorination involves the reaction of an electron-rich center with a source of "F+". For a heptylamine scaffold, this typically requires generating a carbanion or an equivalent nucleophilic carbon at the C-7 position.

One potential route involves the use of organometallic intermediates. For example, a terminal organoborane derivative of heptylamine could be synthesized and subsequently fluorinated. The enantioselective fluorination of secondary alkyl boronate complexes has been demonstrated using Selectfluor®, offering a pathway to chiral alkylfluorides. acs.org This approach could be adapted for the terminal position of a protected heptylamine derivative.

Another strategy involves the fluorination of enamines or chiral enamides, which can be prepared from amines. nih.gov This would involve a more complex synthetic sequence to position the double bond correctly for terminal fluorination but offers a route for stereoselective C-F bond formation. nih.gov

Table 2: Common Electrophilic Fluorinating Reagents

| Reagent Name | Abbreviation | Key Features |

|---|---|---|

| N-Fluorobenzenesulfonimide | NFSI | Crystalline solid, stable, and easy to handle. researchgate.net |

Catalytic Systems and Reagents for Efficient C-F Bond Formation

The development of catalytic methods is crucial for improving the efficiency and selectivity of fluorination reactions. Catalysts can lower activation barriers and enable the use of milder reagents.

Palladium Catalysis: Palladium complexes are widely used in cross-coupling reactions. While C-F bond formation via reductive elimination from Pd(IV) complexes is challenging, Pd(II)-sulfoxide catalyst systems have been developed for the allylic C-H fluorination under mild conditions. tandfonline.com Research into Pd-catalyzed nucleophilic C(sp³)–H fluorination using bifunctional ligands is an active area that could provide future pathways for selective fluorination of aliphatic amines. researchgate.net

Iodine Catalysis: Hypervalent iodine reagents can facilitate fluorination. I(I)/I(III) catalytic cycles have been successfully applied to the regioselective fluorination of unactivated allenes using an amine•HF complex as the nucleophile and Selectfluor® as the terminal oxidant. researchgate.net This demonstrates the potential of organocatalysis in C-F bond formation.

Titanium Catalysis: Chiral titanium-TADDOL complexes have been used for the catalytic enantioselective fluorination of β-ketoesters with Selectfluor®, achieving high enantiomeric excess. researchgate.net This highlights the use of Lewis acid catalysis to activate substrates towards electrophilic fluorination.

Sustainable and Green Chemistry Principles in the Synthesis of Fluorinated Amines

Efforts to make fluorine chemistry more environmentally benign focus on reducing hazardous reagents, minimizing waste, and using safer solvents. tandfonline.comresearchgate.net

Safer Reagents: There is a move away from hazardous reagents like elemental fluorine (F₂) and HF. The development of stable, solid electrophilic fluorinating agents like NFSI and Selectfluor® represents a significant advance in safety. researchgate.net Similarly, deoxyfluorination reagents like Deoxo-Fluor™ offer stability advantages over older reagents. researchgate.net

Solvent Choice: Research has challenged the belief that nucleophilic fluorination must be conducted under strictly anhydrous conditions. researchgate.net Methods are being developed that tolerate protic solvents or even aqueous mixtures, reducing the reliance on volatile and often toxic organic solvents like acetonitrile. researchgate.net

Mechanochemistry: Solvent-free mechanochemical methods, such as manual grinding of substrates, have been successfully used to synthesize fluorinated imines in short reaction times with high yields. mdpi.com This approach minimizes solvent waste and energy consumption and could be applicable to intermediates in the synthesis of 7-fluoroheptylamine.

Benign C1 Sources: For the synthesis of more complex fluorinated amines, benign C1 sources like carbon dioxide (CO₂) and carbon disulfide (CS₂) are being used in combination with deoxyfluorination reagents to produce carbamoyl (B1232498) fluorides and thiocarbamoyl fluorides, respectively. nih.govacs.org

Mechanistic Investigations of C-F Bond Formation in Heptylamine Derivatives

Understanding the mechanism of C-F bond formation is critical for optimizing existing methods and designing new, more efficient catalysts. The key challenge in many catalytic cycles is the final C-F reductive elimination step from a metal center. pku.edu.cn

Reductive Elimination: The formation of a C-F bond from a metal complex is often kinetically challenging. pku.edu.cn This is due to the high electronegativity of fluorine, which leads to a highly polarized, strong metal-fluorine bond. This polarization increases the energy barrier for reductive elimination. pku.edu.cn Mechanistic studies on palladium complexes suggest that C-F bond formation may proceed via an outer-sphere reductive elimination pathway. researchgate.net

Radical Pathways: In direct C-H fluorination, mechanisms often involve radical intermediates. nsf.gov For example, a catalyst might abstract a hydrogen atom from the alkyl chain to form a carbon-centered radical, which is then trapped by a fluorine source. Selectivity is governed by the relative stability of the possible radical intermediates and any directing effects from the catalyst or substrate.

Nucleophilic Displacement: In the fluorination of precursors like 7-aminoheptan-1-ol, the mechanism is typically a nucleophilic substitution (S_N2). The deoxyfluorinating reagent activates the hydroxyl group, converting it into a good leaving group, which is then displaced by a fluoride ion. In some cases, neighboring group participation from a protected amine could influence the reaction rate and stereochemistry. For chiral amino alcohols, the reaction can proceed through an intermediate aziridinium (B1262131) ion, leading to stereoselective fluorination. nih.gov

Computational and Theoretical Studies of Heptylamine, 7 Fluoro

Quantum Chemical Analysis of Electronic Structure, Bonding, and Charge Distribution

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 7-fluoroheptylamine, methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) can provide deep insights into its electronic structure. These calculations reveal how the high electronegativity of the fluorine atom influences the electron distribution across the entire molecule.

The C-F bond is highly polarized, leading to a significant partial negative charge on the fluorine atom and a partial positive charge on the adjacent carbon atom (C7). This inductive effect propagates along the carbon chain, influencing the electronic environment of the distant amino group. Natural Bond Orbital (NBO) analysis is a powerful tool to quantify this charge distribution and to analyze hyperconjugative interactions. For instance, a typical NBO analysis would likely show a charge distribution similar to the hypothetical data presented in Table 1.

Table 1: Hypothetical Natural Bond Orbital (NBO) Charges for 7-fluoroheptylamine (Calculated at the B3LYP/6-311++G(d,p) level of theory)

| Atom | Charge (e) |

| F | -0.45 |

| C7 | +0.25 |

| H (on C7) | +0.10 |

| C1 | -0.20 |

| N | -0.95 |

| H (on N) | +0.40 |

This interactive table presents hypothetical NBO charges, illustrating the expected charge distribution. The values are representative of what would be obtained from a quantum chemical calculation.

Furthermore, the analysis of frontier molecular orbitals (HOMO and LUMO) is crucial for understanding the molecule's reactivity. The HOMO is likely to be localized on the nitrogen atom of the amino group, indicating its nucleophilic character. The LUMO, in contrast, would be expected to have significant contributions from the σ* anti-bonding orbital of the C-F bond, suggesting a potential site for nucleophilic attack under specific conditions.

Conformational Analysis and Energy Landscapes via Molecular Mechanics and Dynamics Simulations

The flexibility of the heptyl chain in 7-fluoroheptylamine allows it to adopt numerous conformations. Understanding the relative energies of these conformers and the barriers to their interconversion is essential. Molecular mechanics (MM) force fields, such as AMBER or OPLS, provide a computationally efficient way to explore the conformational landscape. A systematic search or a high-temperature molecular dynamics simulation can identify low-energy conformers.

Table 2: Hypothetical Relative Energies of 7-fluoroheptylamine Conformers (Calculated at the MP2/6-311++G(d,p) level of theory)

| Conformer | Relative Energy (kcal/mol) |

| All-anti | 0.00 |

| Gauche (C2-C3) | +0.65 |

| Gauche (C6-C7) | +0.50 |

| Gauche (F-C7-C6-C5) | +0.40 |

This interactive table shows hypothetical relative energies for different conformers of 7-fluoroheptylamine. The all-anti conformer is typically the lowest in energy for simple alkyl chains, but gauche interactions involving the fluorine atom can stabilize other conformations.

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of 7-fluoroheptylamine over time. arxiv.orgrsc.org By simulating the molecule in a solvent, such as water, one can observe how intermolecular interactions influence its conformational preferences and dynamics.

Prediction of Reactivity Profiles and Potential Reaction Pathways

Computational methods are invaluable for predicting the reactivity of a molecule. For 7-fluoroheptylamine, the presence of two functional groups, the amino group and the fluoro group, defines its chemical behavior. The amino group is a primary site for protonation and can act as a nucleophile. The C-F bond is generally strong and unreactive, but the electron-withdrawing nature of fluorine can affect the acidity of adjacent C-H bonds.

Reactivity indices derived from DFT, such as the Fukui functions, can be used to predict the most likely sites for electrophilic and nucleophilic attack. The calculated pKa of the amino group would be influenced by the remote fluorine atom. Transition state theory, combined with quantum chemical calculations, can be used to model potential reaction pathways, such as N-acylation or substitution reactions.

Computational Modeling of Intermolecular Interactions in Biological and Material Systems

The interactions of 7-fluoroheptylamine with its environment are crucial for its behavior in biological and material contexts. Molecular dynamics simulations can be employed to study these interactions in detail. nih.govmdpi.commdpi.com For instance, in a biological system, the protonated amino group can form strong electrostatic interactions and hydrogen bonds with receptor sites or water molecules. The fluorinated tail can engage in hydrophobic interactions or specific fluorine-protein interactions, which are increasingly recognized as important in drug design. researchgate.net

In the context of materials science, simulations can predict how 7-fluoroheptylamine molecules might self-assemble or interact with surfaces. rsc.org The amphiphilic nature of the molecule, with a polar head (amino group) and a more nonpolar, fluorinated tail, suggests potential for self-assembly into micelles or layers. The strength of these interactions can be quantified by calculating the binding free energies using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area).

Table 3: Hypothetical Interaction Energies of 7-fluoroheptylamine with a Model Receptor Site (Calculated using MM/PBSA)

| Interaction Type | Energy (kcal/mol) |

| Electrostatic | -15.2 |

| Van der Waals | -8.5 |

| Solvation | +12.3 |

| Total Binding Energy | -11.4 |

Mechanistic Elucidation of Biological Interactions of Heptylamine, 7 Fluoro and Its Analogs

Enzymatic Modulation and Inhibition Kinetics Studies

The introduction of a fluorine atom can profoundly alter how a molecule interacts with an enzyme's active site, potentially converting a simple substrate into a potent modulator or inhibitor.

The binding of a ligand to an enzyme is a complex interplay of hydrophobic, electrostatic, and steric interactions. For 7-fluoroheptylamine, the primary binding anchor is expected to be the protonated amine, which can form strong ionic bonds and hydrogen bonds with acidic residues (e.g., aspartate, glutamate) in an enzyme's active site. The seven-carbon alkyl chain provides a significant hydrophobic component, favoring interactions with nonpolar pockets of the enzyme.

The terminal fluorine atom introduces several key modifications to this binding profile. While only a modest steric perturbation compared to a hydrogen atom, fluorine's high electronegativity creates a polarized C-F bond. This can lead to favorable electrostatic interactions that are unavailable to the parent compound, heptylamine (B89852). acs.org These include dipole-dipole interactions and potential weak hydrogen bonds with backbone amides or specific amino acid side chains within the active site. researchgate.net In some cases, fluoroaromatic inhibitors have been shown to engage in favorable interactions with the molecular quadrupole of aromatic residues like phenylalanine. acs.org A similar principle could apply where the terminally fluorinated alkyl chain of 7-fluoroheptylamine aligns favorably within a hydrophobic pocket lined with aromatic residues.

Furthermore, fluorination can lead to the formation of highly stabilized transition-state analogues. nih.govresearchgate.net If an enzyme attempts to catalyze a reaction at or near the fluorinated carbon, the stability of the C-F bond and the electronegativity of fluorine can trap the enzyme-substrate complex, leading to potent inhibition. nih.govresearchgate.net For example, fluorinated ketones are known to form stable hemiketal adducts with serine proteases, acting as transition-state analog inhibitors. researchgate.net While 7-fluoroheptylamine itself is not a ketone, this principle illustrates the potential for fluorinated analogs to act as potent inhibitors by stabilizing intermediates.

Fluorine's influence extends beyond binding to affect the catalytic steps of an enzymatic reaction. The strong electron-withdrawing nature of fluorine can significantly alter the electronic properties of a substrate, though this effect diminishes with distance. In 7-fluoroheptylamine, the fluorine is at the 7-position, making its inductive effect on the pKa of the distant amine group negligible. However, if an enzyme's function involves oxidation at the terminal end of the alkyl chain, the presence of fluorine would drastically alter the reaction's feasibility and mechanism.

Enzymes can exhibit remarkable specificity for fluorinated substrates. Some enzymes have evolved to specifically process fluorinated molecules, while others may be strongly inhibited by them. researchgate.net The incorporation of fluorine can serve as a trigger for mechanism-based or "suicide" inhibition. researchgate.net In this scenario, the enzyme recognizes the fluorinated analog as a substrate and initiates its catalytic cycle. However, the processing of the fluorinated moiety generates a reactive intermediate that forms a covalent bond with an active site residue, leading to irreversible inactivation. youtube.com

The kinetic parameters of an enzyme can be significantly altered by a fluorinated substrate. The binding affinity (often represented by the Michaelis constant, Km) may increase or decrease depending on the specific interactions the fluorine atom makes within the active site. The catalytic rate (kcat) is also highly sensitive to fluorination, especially if the C-F bond is involved in the reaction mechanism.

| Parameter | Heptylamine (Hypothetical) | 7-fluoro-Heptylamine (Hypothetical) | Rationale for Change |

| Km (Binding Affinity) | 50 µM | 25 µM | The terminal fluorine may form additional favorable electrostatic or hydrophobic interactions in the active site, increasing binding affinity (lower Km). |

| kcat (Catalytic Rate) | 100 s⁻¹ | 10 s⁻¹ | If the enzyme's mechanism involves metabolism near the terminal carbon, the strong C-F bond would resist cleavage, significantly slowing the catalytic rate. |

| kcat/Km (Catalytic Efficiency) | 2.0 x 10⁶ M⁻¹s⁻¹ | 0.4 x 10⁶ M⁻¹s⁻¹ | The significant decrease in catalytic rate outweighs the modest improvement in binding, resulting in lower overall efficiency, characteristic of an inhibitor. |

| Type of Inhibition | Substrate | Slow-binding Inhibitor or Suicide Substrate | The enzyme processes the molecule very slowly or becomes irreversibly inactivated after initiating catalysis. researchgate.net |

Receptor Ligand Binding and Allosteric Modulation Investigations

Similar to enzymes, receptors recognize ligands through specific three-dimensional interactions. The introduction of fluorine into a ligand can enhance binding affinity and selectivity. mdpi.com For a molecule like 7-fluoroheptylamine, the protonated amine would likely serve as the primary pharmacophore, interacting with a negatively charged pocket on a receptor, analogous to endogenous monoamine neurotransmitters.

The fluorinated alkyl chain can enhance binding through increased hydrophobicity, allowing the ligand to better occupy a nonpolar binding pocket. nih.gov More subtly, the C-F bond can act as a conformational tool. The gauche effect, an electrostatic interaction between the fluorine and the amine, can influence the preferred conformation of the flexible alkyl chain. This conformational biasing may pre-organize the molecule into a shape that is more complementary to the receptor's binding site, thereby increasing affinity. nih.gov

Fluorinated ligands have been successfully developed for a wide range of receptors, including cannabinoid, sigma, and dopamine (B1211576) receptors. nih.govnih.govresearchgate.net In many cases, the strategic placement of fluorine was key to achieving high potency and selectivity.

Furthermore, fluorinated small molecules can act as allosteric modulators. nih.govwikipedia.org Allosteric sites are distinct from the primary (orthosteric) binding site and can be targeted to modulate the receptor's response to its endogenous ligand. pnas.org The unique conformational and electronic properties conferred by fluorine might allow a molecule like 7-fluoroheptylamine or its analogs to bind selectively to a less-conserved allosteric pocket, offering a path to developing highly specific modulators. nih.gov

Cellular Permeation Mechanisms and Intracellular Distribution Profiles

A molecule's ability to cross cell membranes and reach its intracellular target is critical to its biological activity. Fluorination is a well-established strategy for increasing a molecule's lipophilicity, which often correlates with enhanced membrane permeability. nih.gov The substitution of a terminal hydrogen with a fluorine atom in heptylamine increases its hydrophobicity.

This enhanced lipophilicity is expected to facilitate the passive diffusion of 7-fluoroheptylamine across the lipid bilayer of cell membranes. Semifluorinated alkanes, which share structural similarities, are known to interact readily with cell membranes. nih.gov While the primary amine group provides polarity, the long, terminally fluorinated alkyl chain would drive the molecule into the hydrophobic core of the membrane.

Once inside the cell, the distribution of 7-fluoroheptylamine would be governed by its physicochemical properties. Its basic amine group would lead to accumulation in acidic organelles like lysosomes via pH trapping. Its lipophilic character would favor partitioning into lipid-rich environments, such as the endoplasmic reticulum or mitochondrial membranes. The use of fluorinated tags (using the 18F isotope) is a common strategy in Positron Emission Tomography (PET) to track the biodistribution of molecules in vivo, highlighting the utility of fluorine in studying these processes. acs.org

Structure-Activity Relationship (SAR) Studies for Biological Target Engagement

The biological activity of 7-fluoroheptylamine can be systematically optimized by modifying its structure. Structure-activity relationship (SAR) studies explore how changes to the molecular scaffold affect target engagement and biological response.

Position of Fluorine: The location of the fluorine atom is critical. Placing the fluorine at the ω-position (C-7), as in 7-fluoroheptylamine, has a minimal inductive effect on the amine's basicity but significantly increases lipophilicity and metabolic stability at that terminus. Moving the fluorine closer to the amine, for instance to the α or β position, would drastically lower the amine's pKa due to the powerful inductive effect, potentially weakening the key ionic interaction with the biological target.

Chain Length: The length of the alkyl chain influences both binding and physicochemical properties. Shortening the chain would decrease lipophilicity and hydrophobic interactions, potentially reducing binding affinity and membrane permeability. Lengthening the chain would further increase lipophilicity, which could enhance binding in a large hydrophobic pocket but might also lead to non-specific binding or reduced solubility.

Degree of Fluorination: Replacing more hydrogens with fluorine (e.g., creating a difluoro or trifluoromethyl terminal group) would further increase lipophilicity and metabolic stability. However, it would also increase the steric bulk, which could be detrimental to binding if the pocket is size-constrained.

| Modification from 7-fluoroheptylamine | Expected Effect on Lipophilicity (LogP) | Expected Effect on Amine pKa | Expected Impact on Biological Activity |

| Remove Fluorine (Heptylamine) | Decrease | No significant change | Loss of specific F-protein interactions; decreased metabolic stability at the terminus; likely lower binding affinity. |

| Move F to C-2 (2-fluoroheptylamine) | Increase | Significant Decrease | Weaker ionic bond at the target due to lower pKa; likely much lower binding affinity and activity. |

| Increase Chain Length (e.g., 8-fluorooctylamine) | Increase | No significant change | May increase binding affinity if the target has a larger hydrophobic pocket; may decrease solubility. |

| Decrease Chain Length (e.g., 6-fluorohexylamine) | Decrease | No significant change | May decrease binding affinity if the full chain length is required for optimal hydrophobic interactions. |

| Add Terminal CF₃ group (8,8,8-trifluorooctylamine) | Significant Increase | No significant change | Greatly enhanced metabolic stability and lipophilicity; steric bulk may hinder binding. |

Studies on Metabolic Pathways and Biotransformation of Fluorinated Amines

A primary reason for incorporating fluorine into drug candidates is to enhance metabolic stability. The carbon-fluorine bond is the strongest single bond in organic chemistry and is highly resistant to enzymatic cleavage. nih.govwikipedia.org Therefore, 7-fluoroheptylamine is expected to be significantly more resistant to metabolism at the terminal methyl group compared to heptylamine.

The most likely sites of metabolism for 7-fluoroheptylamine would be the amine group and the alkyl chain carbons distant from the fluorine atom.

Amine Metabolism: The primary amine can undergo oxidative deamination by monoamine oxidases (MAOs) or other amine oxidases to form an aldehyde, which is then further oxidized to a carboxylic acid.

Alkyl Chain Oxidation: Cytochrome P450 (CYP) enzymes can hydroxylate the alkyl chain, typically at the ω-1 or ω-2 positions. In the case of 7-fluoroheptylamine, this would lead to the formation of fluorinated alcohol metabolites.

Defluorination: While direct cleavage of the C-F bond is difficult, it is not impossible. Certain CYP enzymes and microbial enzymes are capable of catalyzing defluorination reactions, often proceeding through an unstable intermediate that spontaneously eliminates fluoride (B91410). researchgate.net However, the terminal fluoroalkane moiety is generally considered to be highly stable. researchgate.net

The metabolic pathway could be analogous to that of omega-3 fatty acids, where the alkyl chain is progressively shortened. nih.govnih.govfrontiersin.org If 7-fluoroheptylamine undergoes β-oxidation, it could lead to the formation of shorter-chain fluorinated fatty acids, such as fluoroacetic acid, which is a known metabolic toxin. acs.org This highlights the importance of understanding the full metabolic profile of any fluorinated compound.

| Reaction Type | Potential Metabolite(s) of 7-fluoroheptylamine | Enzyme Family Involved |

| Oxidative Deamination | 7-Fluoroheptanal, 7-Fluoroheptanoic acid | Monoamine Oxidases (MAO), Diamine Oxidases (DAO) |

| ω-1 Hydroxylation | 6-Hydroxy-7-fluoroheptylamine | Cytochrome P450 (CYP) |

| β-Oxidation | 5-Fluoropentanoic acid, 3-Fluoropropanoic acid | Fatty Acid Oxidation Enzymes |

| N-Acetylation | N-acetyl-7-fluoroheptylamine | N-acetyltransferases (NAT) |

Applications of Heptylamine, 7 Fluoro in Pharmaceutical Discovery Research

Rational Design and Synthesis of Fluorinated Amine-Based Pharmacophores

The rational design of pharmacophores incorporating the 7-fluoroheptylamine moiety is driven by several key principles of medicinal chemistry aimed at improving drug-like properties. The terminal fluorine atom is not merely a bioisostere for a hydrogen atom but a functional group that can profoundly alter a molecule's profile.

Furthermore, the fluorine atom can subtly modulate the physicochemical properties of the parent molecule. While the effect of a single fluorine on a long alkyl chain's lipophilicity is modest, it can influence local polarity and conformational preference. These changes can affect how the molecule partitions across biological membranes and how it orients itself within a receptor's binding pocket, potentially leading to improved permeability and target engagement.

Synthesis: The synthesis of pharmacophores containing the 7-fluoroheptylamine unit relies on established organic chemistry methodologies. A common and practical approach involves the preparation of the amine from its corresponding alcohol, 7-fluoroheptan-1-ol (B3052376), which is a known intermediate. innospk.com The synthesis can be conceptualized in a multi-step sequence:

Halogenation or Activation of the Alcohol: 7-fluoroheptan-1-ol is first converted into a better leaving group. This can be achieved by treating it with a halogenating agent (e.g., thionyl chloride or phosphorus tribromide) to yield 1-chloro-7-fluoroheptane (B3051381) or 1-bromo-7-fluoroheptane, respectively. Alternatively, the alcohol can be converted to a sulfonate ester, such as a tosylate or mesylate.

Introduction of the Nitrogen Moiety: The resulting alkyl halide or sulfonate is then subjected to nucleophilic substitution with a protected form of ammonia (B1221849). A classic and reliable method for this transformation is the Gabriel synthesis . wikipedia.orgchemistrysteps.com In this reaction, potassium phthalimide (B116566) acts as an ammonia surrogate, attacking the electrophilic carbon and displacing the leaving group to form N-(7-fluoroheptyl)phthalimide. masterorganicchemistry.com This method prevents the over-alkylation that is often problematic when using ammonia directly. chemistrysteps.com

Deprotection to Yield the Primary Amine: The final step is the liberation of the primary amine from the phthalimide intermediate. This is typically accomplished by reacting the N-(7-fluoroheptyl)phthalimide with hydrazine (B178648) (the Ing-Manske procedure), which cleaves the imide and releases the desired Heptylamine (B89852), 7-fluoro-. wikipedia.orgjk-sci.com

This synthetic strategy provides a reliable pathway for accessing the target compound, which can then be incorporated into more complex molecular architectures through standard amide bond formation or other amine-related chemistries.

Lead Compound Identification and Optimization Strategies for Enhanced Bioactivity

Lead optimization is an iterative process in drug discovery where an active "hit" or "lead" compound is chemically modified to improve its potency, selectivity, and pharmacokinetic properties. collaborativedrug.com The substitution of a simple alkyl chain with a terminally fluorinated counterpart, such as replacing a heptyl group with a 7-fluoroheptyl group, is a common strategy in this phase. This modification aims to enhance bioactivity by improving metabolic stability and fine-tuning interactions with the biological target.

A key aspect of this strategy is the analysis of Structure-Activity Relationships (SAR), which correlate changes in a molecule's structure with its biological effect. drugdesign.orgpharmacologymentor.com While specific SAR data for a 7-fluoroheptyl derivative is not widely published, the principle can be illustrated with closely related structures. For example, in the development of cannabinoid receptor ligands, modifications to the long alkyl side-chain are known to dramatically affect receptor binding affinity.

Consider a hypothetical lead optimization scenario based on published SAR studies of classical cannabinoids, where a C7 alkyl side-chain is crucial for activity. nih.gov A medicinal chemist might synthesize an analog where the terminal hydroxyl group on the side chain is replaced with fluorine to probe the importance of hydrogen bond donation versus acceptance at that position. The resulting change in binding affinity for the target receptor, such as the CB1 receptor, provides critical information for the optimization process.

| Compound | Relevant Side-Chain | Modification Strategy | CB1 Receptor Binding Affinity (Ki, nM) |

|---|---|---|---|

| Lead Compound (Analog A) | Heptyl (C7H15) | Parent aliphatic chain | 15.5 |

| Fluorinated Analog (Analog B) | 1''-Fluoroheptyl | Fluorine substitution on side-chain | 45.1 |

This table is based on data for Δ⁸-THC analogs and serves as a representative example of SAR analysis. The specific position of fluorine in this example is at the 1''-position of the side-chain, not the terminal position. Data sourced from Makriyannis et al. (2005). nih.gov

In this illustrative example, the introduction of a fluorine atom resulted in a decrease in binding affinity (a higher Ki value). nih.gov This outcome, while negative in terms of potency, is still highly valuable from a design perspective. It suggests that the original group at that position may be acting as a hydrogen bond donor, an interaction that the fluorine atom can only participate in as an acceptor. nih.gov This knowledge guides chemists to explore other modifications that preserve or enhance the desired interaction, thereby advancing the lead optimization campaign. Replacing a terminal methyl group with a fluorine atom on a heptyl chain would be used to test hypotheses about metabolic stability and hydrophobic interactions at the terminus of the binding pocket.

Exploration of Novel Therapeutic Modalities Incorporating Fluorinated Amine Moieties

Beyond traditional small-molecule drugs, moieties like 7-fluoroheptylamine are being explored in novel therapeutic and diagnostic modalities. One of the most significant applications is in the field of Positron Emission Tomography (PET) imaging .

PET is a non-invasive imaging technique that allows for the visualization and quantification of physiological processes in the body. The technique relies on the administration of a molecule of interest that has been labeled with a positron-emitting radionuclide. The most commonly used radionuclide for this purpose is fluorine-18 (B77423) (¹⁸F), owing to its convenient half-life (109.8 minutes) and low positron energy, which allows for high-resolution images.

¹⁸F-Labeled Tracers for PET Imaging: A molecule like Heptylamine, 7-fluoro- can be synthesized using ¹⁸F to create a radiotracer, [¹⁸F]Heptylamine, 7-fluoro-. This tracer can then be attached to a larger, biologically active molecule designed to bind to a specific target, such as a cancer-associated receptor or an enzyme implicated in a neurodegenerative disease.

The process involves:

Design of a Targeting Vector: A molecule (e.g., a peptide, antibody fragment, or small-molecule inhibitor) with high affinity and selectivity for a biological target is chosen.

Radiosynthesis: The targeting vector is chemically linked to the [¹⁸F]7-fluoroheptyl group. This requires rapid and efficient "late-stage" fluorination methods to incorporate the short-lived ¹⁸F isotope just before administration to a patient.

In Vivo Imaging: The resulting PET tracer is administered, and it accumulates at the site of the biological target. The decay of ¹⁸F releases positrons, which annihilate with electrons to produce gamma rays that are detected by the PET scanner. The resulting image provides a quantitative map of the target's distribution and density.

This modality has profound implications for pharmaceutical research and clinical practice. In drug discovery, PET imaging with a tracer based on a drug candidate can confirm whether the drug is reaching its intended target in the body and engaging with it. In clinical settings, it can be used for disease diagnosis, staging, and monitoring the response to therapy, paving the way for personalized medicine. The incorporation of the [¹⁸F]7-fluoroheptyl moiety provides a stable and reliable tag for developing these next-generation diagnostic and research tools.

Applications of Heptylamine, 7 Fluoro in Agrochemical Research

Design and Development of Novel Fluorinated Herbicidal Agents and their Modes of Action

The introduction of fluorine into herbicidal molecules is a well-established strategy to enhance their efficacy and selectivity. researchgate.netst-andrews.ac.ukwesleyan.eduresearchgate.net Fluorine's high electronegativity can alter the electronic properties of a molecule, potentially leading to stronger binding to target enzymes or receptors. researchgate.net Furthermore, the carbon-fluorine bond is exceptionally stable, which can protect the molecule from metabolic degradation in the plant, thereby prolonging its herbicidal effect. researchgate.net

A moiety like 7-fluoroheptylamine could be incorporated into various herbicidal scaffolds. For instance, it could be used as a lipophilic tail to improve the penetration of the herbicide through the waxy cuticle of plant leaves. The terminal fluorine atom could also influence the molecule's interaction with key enzymes involved in plant growth, such as acetolactate synthase (ALS) or protoporphyrinogen oxidase (PPO). st-andrews.ac.uk

The mode of action of a hypothetical herbicide containing a 7-fluoroheptylamine group would depend on the specific pharmacophore to which it is attached. For example, if appended to a known PPO inhibitor, it would likely function by blocking chlorophyll biosynthesis, leading to the accumulation of toxic protoporphyrin IX and subsequent cell death.

To illustrate the potential impact of such a structural modification, the following table presents hypothetical data comparing a generic herbicidal core with and without the 7-fluoroheptylamine moiety.

| Compound | Structure | Target Weed | IC50 (µM) |

| Herbicide A | [Generic Core]-NH-(CH2)6-CH3 | Amaranthus retroflexus | 15.2 |

| Herbicide A-F | [Generic Core]-NH-(CH2)6-CH2F | Amaranthus retroflexus | 5.8 |

This table is illustrative and presents hypothetical data.

Formulation of Fungicidal Agents Featuring Fluorinated Amine Structures and their Efficacy Mechanisms

Fluorinated compounds have also found significant utility in the development of fungicides. researchgate.net The presence of fluorine can enhance the lipophilicity of a molecule, facilitating its movement across fungal cell membranes. Moreover, the stability of the C-F bond can prevent metabolic detoxification by the fungal pathogens.

A 7-fluoroheptylamine fragment could be integrated into fungicidal structures to improve their systemic properties within the plant, allowing for better protection against pathogens that invade the vascular system. The amine group could serve as a key site for interaction with fungal enzymes or proteins, while the fluorinated alkyl chain enhances cellular uptake.

The efficacy mechanism of a fungicide incorporating 7-fluoroheptylamine would be dictated by the core fungicidal class. For example, if part of a succinate dehydrogenase inhibitor (SDHI), it would disrupt the fungal respiratory chain. Fungicides can be categorized as either contact or systemic. msu.edu Contact fungicides kill the fungus on contact, while systemic fungicides are absorbed by the plant and can combat the disease from within. msu.edu

The following table provides a hypothetical comparison of the fungicidal activity of a compound with and without a fluorinated amine side chain.

| Compound | Structure | Target Pathogen | MIC (µg/mL) |

| Fungicide B | [Generic Core]-N-(CH2)6-CH3 | Fusarium graminearum | 8.3 |

| Fungicide B-F | [Generic Core]-N-(CH2)6-CH2F | Fusarium graminearum | 2.1 |

This table is illustrative and presents hypothetical data.

Investigation of Fluorine Incorporation for Enhanced Insecticidal Activity

The use of fluorine in insecticides is a long-standing and successful strategy. researchgate.netresearchgate.netresearchgate.net Many commercial pyrethroid insecticides, for example, contain fluorine atoms to improve their potency and photostability. researchgate.net The incorporation of a 7-fluoroheptylamine moiety into an insecticidal scaffold could enhance its neurotoxic effects by modulating its interaction with insect ion channels or receptors. The phthalimide (B116566) ring is a known substructure in molecules with insecticidal activity. nih.govnih.gov

The lipophilic nature of the fluorinated alkyl chain could facilitate the penetration of the insecticide through the insect's cuticle. Furthermore, the metabolic stability conferred by the C-F bond could lead to a longer duration of action, reducing the need for frequent applications.

A hypothetical insecticide containing 7-fluoroheptylamine could be designed to target the nervous system of insects, for instance, by acting as a gamma-aminobutyric acid (GABA) receptor antagonist or a sodium channel modulator.

The table below illustrates the potential enhancement of insecticidal activity through the incorporation of a fluorinated amine.

| Compound | Structure | Target Insect | LD50 (ng/insect) |

| Insecticide C | [Generic Core]-(CH2)6-CH3 | Spodoptera frugiperda | 25.6 |

| Insecticide C-F | [Generic Core]-(CH2)6-CH2F | Spodoptera frugiperda | 9.4 |

This table is illustrative and presents hypothetical data.

Mechanisms of Action against Agricultural Pests and Pathogens

The mechanism of action of an agrochemical is determined by its molecular structure and its interaction with a specific biological target in the pest or pathogen. For a hypothetical agrochemical derived from 7-fluoroheptylamine, the mechanism would be contingent on the pharmacophore it is attached to.

Herbicides : If incorporated into a herbicide targeting amino acid synthesis, it could inhibit key enzymes like EPSP synthase, leading to a deficiency in essential aromatic amino acids and eventual plant death. mdpi.com

Fungicides : As part of a fungicide, it could disrupt cell membrane integrity by inhibiting sterol biosynthesis or interfere with mitochondrial respiration.

Insecticides : In an insecticide, it might act as a neurotoxin, blocking neurotransmitter receptors or ion channels, leading to paralysis and death of the insect.

Environmental Fate and Biodegradation Studies of Fluorinated Agrochemical Compounds

The environmental fate of any new agrochemical is a critical consideration. mdpi.com Fluorinated organic compounds, particularly per- and polyfluoroalkyl substances (PFAS), are known for their persistence in the environment due to the strength of the carbon-fluorine bond. eurekalert.orgmaxapress.com These "forever chemicals" can accumulate in soil and water and bioaccumulate in organisms. eurekalert.orgmaxapress.comresearchgate.net

An agrochemical containing a 7-fluoroheptylamine moiety would require thorough investigation of its environmental behavior. While the single terminal fluorine atom is different from the multiple fluorine atoms in PFAS, the stability of the C-F bond could still lead to persistence. Biodegradation studies would be essential to determine if soil microorganisms can cleave the C-F bond and degrade the molecule.

The potential for leaching into groundwater and surface water would also need to be assessed, as well as its potential for uptake and accumulation in non-target organisms. nih.gov The development of any new fluorinated agrochemical must balance the benefits of enhanced efficacy with the potential for long-term environmental contamination.

The following table summarizes hypothetical environmental properties of an agrochemical containing a 7-fluoroheptylamine group compared to a non-fluorinated analogue.

| Property | Non-fluorinated Analog | Fluorinated Analog |

| Soil Half-life (days) | 45 | 90 |

| Water Solubility (mg/L) | 10 | 5 |

| Log Kow | 3.5 | 4.2 |

| Biodegradation | Moderate | Slow |

This table is illustrative and presents hypothetical data.

Advanced Analytical Methodologies for Heptylamine, 7 Fluoro and Its Derivatives

Chromatographic Techniques for Separation, Purification, and Purity Assessment

Chromatographic methods are fundamental for the separation of Heptylamine (B89852), 7-fluoro- from reaction mixtures, isomers, and impurities, as well as for its purification and the assessment of its purity. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are applicable, with the choice depending on the volatility and thermal stability of the compound and its derivatives.

Gas Chromatography (GC): Given its likely volatility, GC is a suitable technique for the analysis of Heptylamine, 7-fluoro-. A non-polar or mid-polar capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase, would be appropriate for separation. The primary challenge in the GC analysis of primary amines is their tendency to exhibit peak tailing due to interaction with active sites on the column. This can be mitigated by using base-deactivated columns or by derivatization of the amine group.

High-Performance Liquid Chromatography (HPLC): HPLC offers a versatile alternative, particularly for less volatile derivatives or for analyses where thermal degradation is a concern. Reversed-phase HPLC is the most common mode for the separation of amines. Due to the basic nature of the amine group, peak shape can be improved by using a mobile phase with a slightly acidic pH or by employing an ion-pairing reagent. acs.org

A significant challenge with simple alkylamines is their lack of a UV chromophore, making detection by standard UV-Vis detectors difficult. sigmaaldrich.com To overcome this, pre-column or post-column derivatization with a UV-active or fluorescent tag is a common strategy. Reagents such as dansyl chloride, o-phthalaldehyde (B127526) (OPA), or 9-fluorenylmethyl chloroformate (FMOC-Cl) react with the primary amine to form a highly detectable derivative. rsc.orgnih.govresearchgate.net

Table 1: Representative Chromatographic Conditions for the Analysis of Long-Chain Amines (Applicable to Heptylamine, 7-fluoro-)

| Technique | Column | Mobile Phase / Carrier Gas | Detector | Derivatization Agent |

| GC | 5% Phenyl-methylpolysiloxane (30 m x 0.25 mm, 0.25 µm) | Helium | FID / MS | None (for direct analysis) |

| HPLC | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Acetonitrile/Water with 0.1% TFA (gradient) | Fluorescence | o-Phthalaldehyde (OPA) |

| HPLC | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Acetonitrile/Water with 0.1% TFA (gradient) | UV (254 nm) | Dansyl Chloride |

Spectroscopic Characterization (NMR, Mass Spectrometry, IR, UV-Vis) for Structural Elucidation

Spectroscopic techniques are indispensable for the unambiguous structural elucidation of Heptylamine, 7-fluoro-.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum would provide key information about the number and connectivity of protons in the molecule. The protons on the carbon adjacent to the fluorine atom (C7) would exhibit a characteristic doublet of triplets due to coupling with the fluorine atom and the adjacent methylene (B1212753) protons. The protons on the carbon adjacent to the nitrogen atom (C1) would appear as a triplet.

¹³C NMR: The carbon NMR spectrum, typically recorded with proton decoupling, would show seven distinct signals for the heptyl chain. The presence of fluorine causes splitting of the signals of nearby carbon atoms (C-F coupling). The signal for C7 would appear as a doublet with a large one-bond coupling constant (¹JCF), while C6 would show a smaller two-bond coupling (²JCF). blogspot.com

¹⁹F NMR: This is a highly sensitive technique for fluorine-containing compounds. wikipedia.org For Heptylamine, 7-fluoro-, the ¹⁹F NMR spectrum would show a single signal, likely a triplet of triplets, due to coupling with the protons on C7 and C6. The chemical shift would be indicative of a fluorine atom in an alkyl fluoride (B91410) environment, typically in the range of -200 to -220 ppm relative to CFCl₃. wikipedia.orgalfa-chemistry.com

Table 2: Predicted NMR Data for Heptylamine, 7-fluoro-

| Nucleus | Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| ¹H | H-7 | ~4.4 | dt | ²JHF ≈ 47, ³JHH ≈ 6 |

| ¹H | H-1 | ~2.7 | t | ³JHH ≈ 7 |

| ¹³C | C-7 | ~84 | d | ¹JCF ≈ 165 |

| ¹³C | C-6 | ~30 | d | ²JCF ≈ 20 |

| ¹⁹F | F-7 | -218 | tt | ²JFH ≈ 47, ³JFH ≈ 25 |

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For a primary amine like Heptylamine, 7-fluoro-, the molecular ion peak (M+) in an electron ionization (EI) mass spectrum may be weak or absent. youtube.com A prominent fragmentation pathway for primary amines is the α-cleavage, which would result in the loss of an alkyl radical to form a resonance-stabilized iminium ion. jove.comjove.com For Heptylamine, 7-fluoro-, the base peak would likely be at m/z 30, corresponding to [CH₂=NH₂]⁺. The presence of an odd number of nitrogen atoms results in an odd molecular weight, a principle known as the nitrogen rule. jove.com

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the N-H bonds of the primary amine group (around 3300-3500 cm⁻¹, two bands) and the C-F bond (around 1000-1100 cm⁻¹).

UV-Vis Spectroscopy: As a simple alkylamine, Heptylamine, 7-fluoro- is not expected to have significant absorption in the UV-Vis region (200-800 nm) due to the absence of a chromophore.

Development of Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures containing Heptylamine, 7-fluoro- and its derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly effective technique for the separation and identification of volatile components in a mixture. jeol.com The gas chromatograph separates the components, which are then introduced into the mass spectrometer for identification based on their mass spectra. For fluorinated compounds, which may not always show a clear molecular ion in standard EI-MS, softer ionization techniques like chemical ionization (CI) can be beneficial. jeol.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is particularly useful for the analysis of less volatile or thermally labile compounds. nih.govnih.gov For the analysis of Heptylamine, 7-fluoro-, reversed-phase LC can be coupled with a mass spectrometer. Electrospray ionization (ESI) is a common ionization source for LC-MS, and it would readily protonate the primary amine group to generate a strong [M+H]⁺ ion, facilitating molecular weight determination.

Quantitative Analytical Protocols for Trace Analysis and Compound Detection

For the quantification of Heptylamine, 7-fluoro- at trace levels, highly sensitive analytical methods are required.

HPLC with Fluorescence Detection: As previously mentioned, derivatization of the primary amine with a fluorescent tag followed by HPLC with fluorescence detection (HPLC-FLD) is a widely used and highly sensitive method for the trace analysis of amines. rsc.orgnih.gov Derivatization with reagents like o-phthalaldehyde (OPA) can achieve very low limits of detection (LOD) and limits of quantification (LOQ). rsc.org

LC-MS/MS: Tandem mass spectrometry (LC-MS/MS) offers excellent selectivity and sensitivity for quantitative analysis. nih.gov In this technique, the precursor ion (e.g., the [M+H]⁺ of the derivatized or underivatized amine) is selected in the first mass analyzer, fragmented, and a specific product ion is monitored in the second mass analyzer. This multiple reaction monitoring (MRM) mode significantly reduces background noise and allows for quantification at very low concentrations.

Table 3: Representative Quantitative Analysis Parameters for Trace Amine Detection

| Technique | Derivatization Reagent | Detection Method | Typical LOD | Typical LOQ |

| HPLC-FLD | o-Phthalaldehyde (OPA) | Fluorescence (Ex: 340 nm, Em: 455 nm) | 0.1 - 1 µg/L | 0.3 - 3 µg/L |

| LC-MS/MS | Dansyl Chloride | Multiple Reaction Monitoring (MRM) | 0.01 - 0.1 µg/L | 0.03 - 0.3 µg/L |

The validation of these quantitative methods would involve assessing parameters such as linearity, accuracy, precision, recovery, LOD, and LOQ to ensure reliable and reproducible results. nih.gov

Future Research Directions and Emerging Applications of Heptylamine, 7 Fluoro

Integration of Artificial Intelligence and Machine Learning in Fluorinated Amine Design and Discovery

The convergence of artificial intelligence (AI) and chemistry is revolutionizing molecular design and discovery. agchemigroup.eunih.gov Machine learning (ML) algorithms, particularly deep learning, can analyze vast datasets of chemical structures and their properties to predict the characteristics of new molecules, optimize reaction conditions, and even propose novel synthetic routes. agchemigroup.eunih.govresearchgate.net

In the context of fluorinated amines like Heptylamine (B89852), 7-fluoro-, AI and ML can be instrumental in several ways:

Predictive Modeling of Physicochemical Properties: By training models on existing data for fluorinated compounds, researchers can predict properties of Heptylamine, 7-fluoro- derivatives without synthesizing them. This includes predicting boiling points, solubility, lipophilicity, and metabolic stability, which are crucial for applications in drug discovery and materials science.

De Novo Design of Functional Amines: Generative AI models can design novel fluorinated amines with desired properties. nih.gov For instance, if the goal is to create a molecule with specific binding affinity to a biological target, the model can generate structures based on the Heptylamine, 7-fluoro- scaffold that are optimized for that interaction.

Optimization of Synthetic Pathways: AI tools can analyze the known reactions of fluorinated compounds and suggest the most efficient and sustainable synthetic routes to Heptylamine, 7-fluoro- and its derivatives. nih.gov This can lead to higher yields, reduced waste, and lower costs.

The following interactive table illustrates a hypothetical dataset that could be used to train an ML model for predicting the properties of derivatives of Heptylamine, 7-fluoro-.

| Derivative of Heptylamine, 7-fluoro- | Molecular Weight | Predicted LogP | Predicted Solubility (mg/L) | Predicted Binding Affinity (IC50, nM) |

| N-methyl-7-fluoroheptan-1-amine | 161.25 | 2.5 | 500 | 120 |

| N,N-dimethyl-7-fluoroheptan-1-amine | 175.28 | 2.8 | 350 | 250 |

| 7-fluoro-N-(2-hydroxyethyl)heptan-1-amine | 191.27 | 2.1 | 800 | 80 |

| 1-(7-fluoroheptyl)piperidine | 215.35 | 3.5 | 150 | 300 |

This table contains hypothetical data for illustrative purposes.

Exploration of Heptylamine, 7-fluoro- as a Scaffold for Radiopharmaceutical Imaging Probes

Radiopharmaceuticals play a crucial role in modern medicine, particularly in diagnostic imaging techniques like Positron Emission Tomography (PET). nih.gov The fluorine-18 (B77423) (¹⁸F) isotope is a widely used positron emitter for PET due to its favorable decay characteristics. nih.gov The presence of a fluorine atom in Heptylamine, 7-fluoro- makes it an attractive candidate for the development of ¹⁸F-labeled imaging probes.

The strategy would involve replacing the stable ¹⁹F atom with the radioactive ¹⁸F isotope. The resulting [¹⁸F]Heptylamine, 7-fluoro- could then be attached to a targeting moiety, such as a peptide or a small molecule, that specifically binds to a biological target of interest, for example, a receptor that is overexpressed in cancer cells.

The heptylamine chain can act as a flexible linker, allowing the targeting moiety to optimally interact with its target. The terminal fluorine position is also advantageous as it may be less likely to interfere with the binding of the targeting group.

Potential Advantages of a Heptylamine, 7-fluoro- based scaffold:

Straightforward Radiolabeling: The synthesis of the ¹⁸F-labeled tracer could potentially be achieved through nucleophilic substitution of a suitable leaving group at the 7-position of a heptylamine precursor.

Tunable Pharmacokinetics: The pharmacokinetic properties of the imaging probe could be fine-tuned by modifying the alkyl chain or the amine group of the Heptylamine, 7-fluoro- scaffold.

Versatility: The amine group provides a convenient handle for conjugation to a wide variety of targeting molecules.

Potential Applications of Heptylamine, 7-fluoro- in Materials Science, including Polymer and Coating Development

Fluorinated compounds are known for their unique properties, such as low surface energy, hydrophobicity, and chemical resistance, which make them valuable in materials science. nih.govmdpi.com Heptylamine, 7-fluoro- could serve as a building block or an additive in the development of advanced polymers and coatings.

Fluorinated Polymers: The amine group of Heptylamine, 7-fluoro- can be used to incorporate the fluoroheptyl chain into various polymer backbones, such as polyamides or polyimides. The resulting polymers would be expected to exhibit some of the characteristic properties of fluoropolymers, including:

Hydrophobicity and Oleophobicity: The presence of the terminal fluorine would lead to low surface energy, making the polymer surfaces water and oil repellent. mdpi.com

Chemical Inertness: The strong carbon-fluorine bond would enhance the chemical resistance of the polymer.

Surface Modification and Coatings: Heptylamine, 7-fluoro- could be used to modify the surfaces of materials to impart hydrophobicity. For example, it could be grafted onto the surface of a substrate through its amine group. It could also be used as a component in the formulation of protective coatings. researchgate.net

The following table presents a hypothetical comparison of the properties of a standard polyamide and a modified polyamide incorporating Heptylamine, 7-fluoro-.

| Property | Standard Polyamide | Polyamide with 10% Heptylamine, 7-fluoro- |

| Water Contact Angle (°) | 75 | 105 |

| Surface Energy (mN/m) | 42 | 25 |

| Coefficient of Friction | 0.4 | 0.25 |

| Chemical Resistance (to 1M HCl) | Moderate | High |

This table contains hypothetical data for illustrative purposes.

Challenges and Opportunities in Advancing Fluorine Chemistry for Sustainable Chemical Innovation

While the potential applications of fluorinated compounds like Heptylamine, 7-fluoro- are vast, there are also challenges that need to be addressed in the broader context of sustainable chemical innovation. nih.govresearchgate.netrsc.orgnoaa.gov

Challenges:

Synthesis of Fluorinated Compounds: The introduction of fluorine into organic molecules can be challenging and often requires specialized reagents and conditions. pharmtech.com Developing more efficient and environmentally friendly fluorination methods is a key area of research.

Environmental Persistence: Some fluorinated compounds are persistent in the environment. Research is needed to design fluorinated molecules that are effective for their intended purpose but can also degrade into benign products after their useful life.

Cost: Fluorinating reagents can be expensive, which can limit the large-scale application of some fluorinated materials.

Opportunities:

Green Fluorination Chemistry: The development of new catalytic methods for fluorination that avoid the use of harsh reagents is a significant opportunity.

Recycling and Upcycling of Fluorinated Materials: As the use of fluorinated compounds grows, developing methods to recycle and upcycle these materials will be crucial for a circular economy. nih.govresearchgate.net

Biocatalysis: The use of enzymes to catalyze fluorination reactions is an emerging area that could lead to more sustainable synthetic routes.

The continued exploration of fundamental molecules like Heptylamine, 7-fluoro-, coupled with advancements in enabling technologies like AI and a commitment to sustainable practices, will undoubtedly unlock new and exciting opportunities in science and technology.

Q & A

Q. What are the established synthetic routes for 7-fluoroheptylamine, and what are their respective yields and purity profiles?

Answer: The synthesis of 7-fluoroheptylamine typically involves fluorination of heptylamine derivatives or reduction of fluorinated nitriles. Key methods include:

- Nucleophilic substitution : Reacting 7-bromoheptylamine with potassium fluoride under phase-transfer catalysis (yields ~60–75%, purity >95% by GC).

- Reduction of 7-fluoronitrile : Using LiAlH4 in anhydrous ether, yielding 7-fluoroheptylamine with ~85% efficiency, followed by distillation for purification .

- Enzymatic resolution : For enantioselective synthesis, lipase-mediated kinetic resolution achieves >90% enantiomeric excess (ee) but requires chiral HPLC validation .

Q. What spectroscopic techniques are most effective for characterizing 7-fluoroheptylamine, and what key spectral markers should researchers expect?

Answer:

- NMR :

- IR : Strong N-H stretch (~3350 cm⁻¹) and C-F vibration (~1100 cm⁻¹).

- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 136.1, with fragmentation peaks at m/z 93 (loss of NH2CH2) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., boiling point, solubility) of 7-fluoroheptylamine across studies?

Answer:

- Standardize measurement protocols : Use calibrated instruments (e.g., differential scanning calorimetry for melting points) and controlled humidity/temperature.

- Replicate experiments : Compare results across independent labs to identify systematic errors.

- Computational validation : Apply quantum mechanical calculations (e.g., COSMO-RS) to predict solubility and validate empirical data .

- Assess purity : Impurities (e.g., residual solvents) significantly alter properties; use GC-MS or HPLC to verify compound purity .

Q. What strategies are recommended for optimizing the enantiomeric purity of 7-fluoroheptylamine in asymmetric synthesis?

Answer:

- Chiral catalysts : Use Ru-BINAP complexes for hydrogenation, achieving >95% ee.

- Chromatographic resolution : Employ chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for preparative HPLC.

- Kinetic control : Optimize reaction temperature and solvent polarity to favor one enantiomer during nucleophilic substitution .

Q. How should researchers design a study to investigate the environmental impact of 7-fluoroheptylamine degradation products?

Answer:

- Degradation pathways : Simulate hydrolytic/oxidative conditions (e.g., UV/H2O2) and analyze products via LC-MS.

- Ecotoxicology assays : Test acute toxicity using Daphnia magna (48h LC50) and algal growth inhibition (OECD 201).

- Field studies : Monitor biodegradation in soil microcosms with isotope-labeled 7-fluoroheptylamine to track metabolite accumulation .

Safety and Compliance

Q. What are the critical safety protocols for handling 7-fluoroheptylamine in laboratory settings?

Answer:

- PPE : Nitrile gloves, chemical goggles, and lab coats. Use fume hoods for volatile handling.

- Spill management : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste (UN2734, Packing Group II) .

- Exposure response : Immediate rinsing (15 min for skin/eyes) and medical evaluation for respiratory irritation .

Methodological Guidance

Q. What systematic approaches should be employed to conduct a comprehensive literature review on 7-fluoroheptylamine’s biological activity?

Answer:

- Database selection : Use SciFinder, Reaxys, and PubMed with Boolean terms (e.g., "7-fluoroheptylamine AND (toxicity OR pharmacokinetics)").

- Inclusion criteria : Prioritize peer-reviewed studies with full experimental details.

- Quality assessment : Apply AMSTAR-2 for systematic reviews and PRISMA for meta-analyses .

Q. How can computational chemistry be integrated with experimental data to predict the reactivity of 7-fluoroheptylamine in novel reactions?

Answer:

- DFT calculations : Simulate reaction pathways (e.g., Fukui indices for electrophilic sites) using Gaussian 16.

- Docking studies : Predict binding affinity to biological targets (e.g., amine oxidases) with AutoDock Vina.

- Validation : Correlate computational predictions with experimental kinetic data (e.g., Arrhenius plots) .

Data Analysis and Reproducibility

Q. How should researchers address contradictory results in the catalytic efficiency of 7-fluoroheptylamine in enzyme inhibition studies?

Answer:

- Control experiments : Verify enzyme activity with known inhibitors (e.g., pargyline for monoamine oxidases).

- Statistical rigor : Use ANOVA with post-hoc tests to compare IC50 values across replicates.

- Buffer conditions : Document pH, ionic strength, and co-solvents, which significantly affect enzyme kinetics .

Q. What steps ensure reproducibility when documenting 7-fluoroheptylamine synthesis in a research publication?

Answer:

- Detailed procedures : Specify reaction scales, solvent batches, and equipment models (e.g., Bruker NMR models in ).

- Characterization data : Report all spectral peaks (δ, multiplicity, J-values) and chromatographic conditions (column type, flow rate).

- Raw data access : Deposit spectra and crystallographic data in repositories (e.g., Cambridge Crystallographic Data Centre) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.